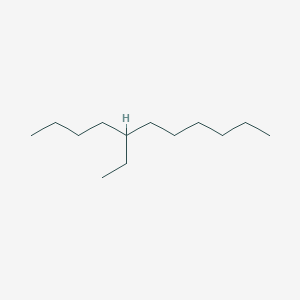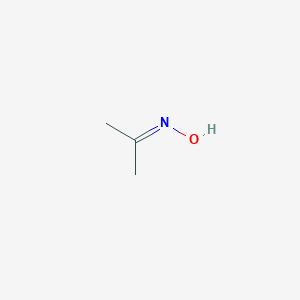
Acetone oxime
描述
Acetone oxime, also known as this compound, is an organic compound with the formula (CH₃)₂CNOH. It belongs to the class of oximes, which are characterized by the presence of a C=N-OH functional group. This compound is commonly used as a boiler chemical deoxygenation agent and boiler acid pickling passivator due to its low toxicity and high reducibility characteristics .
作用机制
Target of Action
Acetone oxime, also known as Acetoxime, is primarily used as a reagent in organic synthesis . It is also an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . .
Mode of Action
When an aldehyde or ketone reacts with hydroxylamine (NH2OH) in a weakly acidic medium, it produces an oxime and eliminates water molecules . In the case of this compound, acetone reacts with hydroxylamine to form Acetoxime and water .
Biochemical Pathways
This compound is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl . It can also be generated via ammoxidation of acetone in the presence of hydrogen peroxide . The reaction pathway of acetone ammoximation to this compound over titanium silicalites-1 (TS-1) employing 25 wt% ammonia and 30 wt% hydrogen peroxide as the ammoximation agents has been studied . The experimental results show that the this compound can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .
Result of Action
The result of this compound’s action is the formation of a ketoxime, a type of oxime where the carbon of the C=N bond is also attached to two other carbon atoms . It is a white crystalline solid that is soluble in water, ethanol, ether, chloroform, and ligroin .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its synthesis requires the presence of hydroxylamine and an acidic medium . .
生化分析
Biochemical Properties
Acetone oxime is renowned for its widespread applications in medicinal chemistry . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that many oximes, including this compound, are kinase inhibitors and have been shown to inhibit over 40 different kinases . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
Acetone oxime can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
(CH3)2CO+H2NOH→(CH3)2CNOH+H2O
This method involves the reaction of acetone with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
In industrial settings, acetoxime is often produced via the ammoxidation of acetone in the presence of hydrogen peroxide. This process involves the catalytic oxidation of acetone with ammonia and hydrogen peroxide, resulting in the formation of acetoxime . Another method involves the use of a Zn/Cu hexagonal nanosheet catalyst to efficiently catalyze the coupling reaction between hydroxylamine and acetone under ambient conditions .
化学反应分析
Types of Reactions
Acetone oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of acetoxime can yield amines.
Substitution: This compound can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions
Major Products Formed
Oxidation: Nitroso compounds and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various oxime derivatives
科学研究应用
Acetone oxime has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential as a nitric oxide donor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as a bioisoster of carboxylic acids.
Industry: Employed as a deoxygenation agent in boilers and as a passivator in acid pickling processes
相似化合物的比较
Similar Compounds
Methylethylketoxime: Similar in structure but with different substituents.
Cyclohexanone oxime: Another ketoxime with a cyclohexane ring.
Benzaldoxime: An aldoxime with a benzene ring.
Uniqueness
Acetone oxime is unique due to its low toxicity and high reducibility, making it suitable for applications in boiler deoxygenation and acid pickling passivation. Its ability to release nitric oxide also sets it apart from other oximes, providing potential therapeutic benefits .
属性
IUPAC Name |
N-propan-2-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJQJMDEXJWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020010 | |
| Record name | Acetoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS] | |
| Record name | Acetoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
133 °C, Boiling point = 134.8 °C at 728 mm Hg | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 0.9113 g/cm cu at 62 °C | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa) | |
| Record name | Acetoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Columnar prisms, Colorless crystals | |
CAS No. |
127-06-0 | |
| Record name | Acetone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX74TFD64T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
61 °C | |
| Record name | Acetoxime | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetoxime?
A1: Acetoxime, also known as propan-2-one oxime, has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol. [, , ]
Q2: Is there any spectroscopic data available for acetoxime?
A2: Yes, several studies have investigated the spectroscopic properties of acetoxime. For instance, researchers have examined its 13C NMR spectrum in various solvents, observing solvent-dependent chemical shifts that indicate specific solute-solvent interactions. [] Additionally, studies using 1H NMR have revealed a notable solvent effect on its spectral features. []
Q3: How does acetoxime react with organometallic compounds?
A3: Acetoxime demonstrates diverse reactivity with organometallic reagents. For example, it reacts with trimethylborane to yield methane and a cyclic boron-containing compound. [] Similarly, reactions with trimethylaluminum, -gallium, and -indium generate analogous dimeric metal complexes. [] These reactions highlight the ability of acetoxime to act as a ligand in coordination chemistry.
Q4: Can acetoxime be used as a directing group in organic synthesis?
A4: Yes, acetoxime has shown promise as a directing group in palladium-catalyzed reactions. Researchers have successfully employed acetoxime ethers to achieve highly selective ortho-aroyloxylation of aromatic compounds. [] The acetoxime moiety directs the palladium catalyst to activate the desired C–H bond, enabling the formation of valuable biaryl structures. [, ] This directing group can be later removed, offering a versatile strategy for synthesizing complex molecules.
Q5: What are the products of acetoxime photodissociation?
A5: Upon UV irradiation at 193 nm, acetoxime undergoes photodissociation, yielding (CH3)2C=N and OH radicals as primary products. [] This process involves internal conversion and intersystem crossing from the initially excited singlet state (S2) to a dissociative triplet state (T2). []
Q6: How is acetoxime metabolized in the body?
A6: Acetoxime is primarily metabolized in the liver. Studies have demonstrated that hepatic cytochrome P450 enzymes are involved in its biotransformation. [] One significant metabolic pathway leads to the formation of propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. [, ] This metabolic activation pathway is believed to play a crucial role in the toxicity of acetoxime.
Q7: Does the metabolism of acetoxime differ between sexes?
A7: Interestingly, research suggests minimal sex differences in the oxidative metabolism of acetoxime in the species examined. [] This finding implies that other factors or metabolic pathways may contribute to the observed sex-specific tumorigenicity of acetoxime in rodents. []
Q8: Does acetoxime cause DNA damage?
A8: Yes, studies have shown that acetoxime can induce oxidative DNA and RNA damage, particularly in the liver of rats. [, ] One notable effect is the increased formation of 8-hydroxyguanine, a common biomarker of oxidative DNA damage. [, ] This damage is thought to be mediated by reactive oxygen species generated during acetoxime metabolism.
Q9: Are there any other toxicological concerns associated with acetoxime?
A10: Aside from its carcinogenicity, acetoxime's metabolism to P2-N raises additional toxicological concerns. P2-N is a known genotoxicant, meaning it can damage DNA and potentially lead to mutations. [] Therefore, exposure to acetoxime should be minimized to mitigate potential health risks.
Q10: Does acetoxime have any potential medicinal applications?
A12: While acetoxime itself does not have direct medicinal applications, its derivative, 6-bromoindirubin-3’-acetoxime (BiA), has shown promising antitumor activity. [, , , ] BiA demonstrates this effect by blocking the expression of immunosuppressive molecules like PD-L1 and IDO1 in glioblastoma models. [, ] This highlights the potential of exploring acetoxime derivatives for therapeutic purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



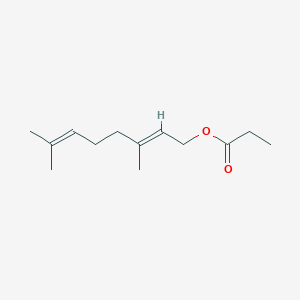

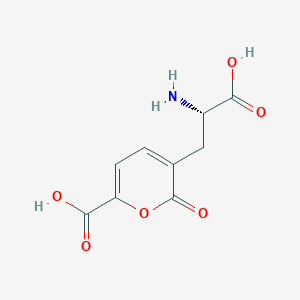
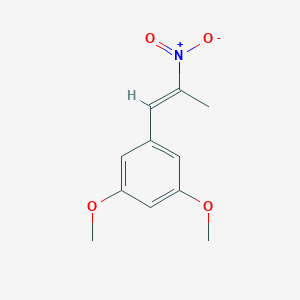
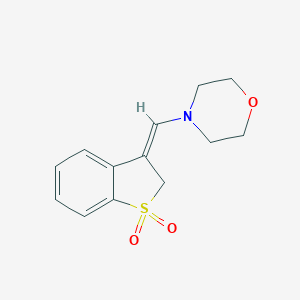


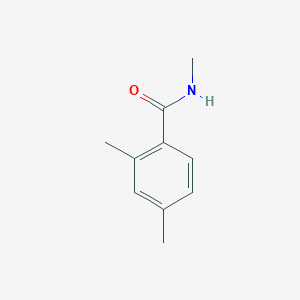
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)


